molecular formula C8H8Cl2N2 B6207660 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 2135936-07-9

2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B6207660
CAS RN: 2135936-07-9
M. Wt: 203.1
InChI Key:
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Description

2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a type of 1,6-naphthyridine . Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community due to their wide range of biological applications . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, including 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine, has been a topic of interest in recent years . One method involves the use of palladium as a catalyst in a one-pot domino sequential reaction . The process involves the condensation of aldehydes with various amines and subsequent reduction .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The reactivity of 1,6-naphthyridines has been studied extensively. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine involves the condensation of 2,4-dichloro-5,6,7,8-tetrahydroquinoline with ethyl cyanoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "2,4-dichloro-5,6,7,8-tetrahydroquinoline", "ethyl cyanoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2,4-dichloro-5,6,7,8-tetrahydroquinoline with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-(2,4-dichloro-5,6,7,8-tetrahydroquinolin-1-yl)acetonitrile", "Step 2: Cyclization of 2-(2,4-dichloro-5,6,7,8-tetrahydroquinolin-1-yl)acetonitrile with sodium ethoxide to form 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine", "Step 3: Reduction of 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine with hydrogen gas in the presence of palladium on carbon to form 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine" ] }

CAS RN

2135936-07-9

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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